4-Toluidine-d7 (Major)

Description

BenchChem offers high-quality 4-Toluidine-d7 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Toluidine-d7 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

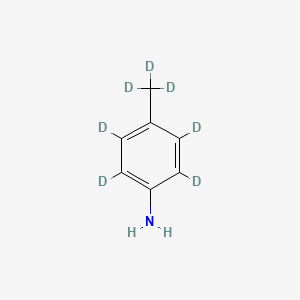

IUPAC Name |

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXMPPFPUUCRFN-AAYPNNLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858491 |

Source

|

| Record name | 4-(~2~H_3_)Methyl(~2~H_4_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68693-08-3 |

Source

|

| Record name | 4-(~2~H_3_)Methyl(~2~H_4_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Beyond the Analyte – The Role of Isotopic Labeling

An In-Depth Technical Guide to 4-Toluidine-d7 (Major) for Advanced Research Applications

In the landscape of modern analytical chemistry, the pursuit of precision and accuracy is paramount. 4-Toluidine-d7 is a deuterated form of 4-toluidine (also known as p-toluidine or 4-methylaniline), a significant industrial chemical and environmental analyte.[1][2] In 4-Toluidine-d7, seven hydrogen atoms have been replaced by their heavy isotope, deuterium. Specifically, the three hydrogens on the methyl group and the four hydrogens on the aromatic ring are substituted, giving it the IUPAC name 2,3,5,6-tetradeuterio-4-(trideuteriomethyl)aniline.[3][] This isotopic substitution renders the molecule chemically almost identical to its non-deuterated counterpart but significantly heavier, a property that is foundational to its primary application in research.[5]

While useful in organic synthesis and proteomics research, the predominant and most critical application of 4-Toluidine-d7 is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry.[1][][6] Its utility stems from its ability to enable Isotope Dilution Mass Spectrometry (IDMS), a powerful technique that provides a level of accuracy and precision often unachievable with other quantification methods.[7][8][9]

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The trustworthiness of a quantitative method hinges on its ability to correct for inevitable variations during sample processing and analysis. IDMS is considered a definitive method in analytical chemistry because it provides an elegant solution to this challenge.[9][10] The technique involves adding a known quantity of a stable isotope-labeled version of the analyte (the internal standard, e.g., 4-Toluidine-d7) to the unknown sample at the earliest possible stage of the workflow.[7]

The foundational logic is as follows:

-

Physicochemical Equivalence: The deuterated standard is nearly identical in its chemical and physical properties to the native (protio) analyte.[11] It co-elutes during chromatography, extracts with the same efficiency, and experiences identical ionization suppression or enhancement effects in the mass spectrometer's ion source.[12]

-

Mass Distinguishability: Despite this chemical similarity, the mass spectrometer can easily distinguish between the analyte and the SIL-IS due to their mass difference (7 Daltons in this case).

-

Ratio-Based Quantification: The quantification is not based on the absolute signal intensity of the analyte, which can fluctuate due to sample loss or matrix effects. Instead, it is based on the measured ratio of the native analyte's signal to the SIL-IS's signal.[9][13] Since both compounds are affected proportionally by any experimental variations, their ratio remains constant and directly reflects the initial concentration of the native analyte.[13]

This approach effectively nullifies errors from incomplete extraction, sample transfer losses, injection volume variations, and signal suppression from complex sample matrices (e.g., plasma, urine, soil extracts).[14][15]

Physicochemical Properties: A Comparative Overview

The subtle change in mass introduced by deuterium substitution leads to distinct, measurable differences between 4-Toluidine-d7 and its non-labeled analogue. These properties are crucial for its use in mass spectrometry.

| Property | 4-Toluidine (Non-labeled) | 4-Toluidine-d7 (Major) | Source(s) |

| CAS Number | 106-49-0 | 68693-08-3 | [3][] |

| Molecular Formula | C₇H₉N | C₇H₂D₇N | [2][6] |

| Molecular Weight | 107.15 g/mol | ~114.20 g/mol | [6] |

| Exact Mass | 107.07350 Da | 114.11744 Da | [3] |

| Appearance | White to pale yellow solid | Pale brown or light grey solid | [1][2][] |

| Melting Point | 43-45 °C | 43-45 °C | [][16] |

| Solubility | Slightly soluble in Chloroform, Methanol | Slightly soluble in Chloroform, DMSO, Methanol | [1][] |

Primary Application: A Workflow for High-Precision Quantification

The primary use of 4-Toluidine-d7 is in quantifying its non-labeled counterpart in various complex matrices, from environmental water samples to biological fluids like urine, where it can be present as a metabolite or contaminant.[11][17][18] The following protocol outlines a self-validating system for the quantification of 4-toluidine in a water sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and 4-Toluidine-d7 as the internal standard.

Experimental Protocol: Quantification of 4-Toluidine in Water

1. Preparation of Standards:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-toluidine and 4-Toluidine-d7 in separate volumetric flasks using methanol.[14]

-

Calibration Curve Working Solutions: Prepare a series of calibration standards by serially diluting the 4-toluidine primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.1 to 100 ng/mL).[11]

-

Internal Standard (IS) Spiking Solution: Dilute the 4-Toluidine-d7 primary stock solution to a constant concentration (e.g., 50 ng/mL) in the same solvent. This concentration should be chosen to provide a stable and reproducible signal in the middle of the instrument's linear range.[14][19]

2. Sample Preparation:

-

Collection: Collect a 100 mL water sample in a clean glass container.[11]

-

Internal Standard Spiking: To a 10 mL aliquot of the water sample, add a precise volume (e.g., 100 µL) of the IS Spiking Solution. Do the same for each calibration standard and quality control (QC) sample. This step is critical; the IS must be added before any extraction or cleanup to account for losses.[11][14]

-

Basification: Adjust the pH of the sample to ~11 with 1 M NaOH to ensure the toluidine is in its neutral, extractable form.[11]

-

Liquid-Liquid Extraction (LLE):

-

Transfer the basified sample to a separatory funnel.

-

Add 20 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction twice more with fresh portions of the organic solvent.[11]

-

-

Concentration: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.[14]

3. LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate 4-toluidine from other matrix components.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Selected Reaction Monitoring (SRM).

-

Analyte (4-Toluidine): Monitor the transition from the precursor ion (m/z 108.1) to a characteristic product ion.

-

Internal Standard (4-Toluidine-d7): Monitor the transition from its precursor ion (m/z 115.1) to its corresponding product ion.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard in all samples and calibrators.

-

Calculate the Response Ratio (Analyte Peak Area / IS Peak Area) for each point.

-

Construct a calibration curve by plotting the Response Ratio versus the concentration of the calibration standards.

-

Determine the concentration of 4-toluidine in the unknown samples by interpolating their Response Ratios from the linear regression of the calibration curve.[13]

Visualization of the IDMS Workflow

Sources

- 1. 4-Toluidine-d7 CAS#: 68693-08-3 [amp.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-Toluidine-d7 (Major) | C7H9N | CID 71752620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 6. scbt.com [scbt.com]

- 7. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. usbio.net [usbio.net]

- 17. Identification and quantitative determination of aniline and toluidines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Determination of o-toluidine in workplace air by solvent desorption-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. reddit.com [reddit.com]

Physical and chemical properties of 4-Toluidine-d7

An In-depth Technical Guide to 4-Toluidine-d7: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Toluidine-d7 (CAS No. 68693-08-3), a deuterated isotopologue of 4-Toluidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, synthesis, and analytical characterization of this stable isotope-labeled compound. As a Senior Application Scientist, my objective is to offer not just data, but field-proven insights into its primary applications, particularly its critical role as an internal standard in quantitative mass spectrometry-based assays and as a research tool in proteomics. The methodologies, safety protocols, and experimental workflows are presented to ensure scientific integrity and practical utility in a laboratory setting.

Introduction: The Significance of Isotopic Labeling

In modern analytical chemistry and metabolic research, stable isotope-labeled compounds are indispensable tools. The substitution of hydrogen atoms with their heavier, non-radioactive isotope, deuterium (²H or D), yields a molecule that is chemically identical to its unlabeled counterpart in terms of reactivity and chromatographic behavior. However, its increased mass is readily distinguishable by mass spectrometry. 4-Toluidine-d7, in which seven hydrogen atoms have been replaced by deuterium, exemplifies this principle. It serves as an ideal internal standard for the accurate quantification of 4-Toluidine in complex biological and environmental matrices, mitigating variabilities in sample preparation and instrument response. Its synonyms include 4-Methylaniline-d7 and 4-Aminotoluene-d7.[1][2]

Section 1: Core Physicochemical Properties

The physical and chemical characteristics of 4-Toluidine-d7 are fundamentally similar to those of the parent compound, with deviations primarily in properties influenced by mass, such as molecular weight and density. These properties are critical for designing experimental conditions, including solvent selection and storage protocols.

Summary of Properties

| Property | Value | Source(s) |

| CAS Number | 68693-08-3 | [1][3][4] |

| Molecular Formula | C₇H₂D₇N | [1] |

| Molecular Weight | ~114.20 g/mol | [1][3] |

| Exact Mass | 114.117436513 Da | [3] |

| Appearance | White to Off-White or Pale Brown Solid | [5] |

| Melting Point | 43-45 °C | [] |

| Boiling Point | ~200 °C (estimated from unlabeled p-Toluidine) | |

| Solubility | Slightly soluble in Chloroform, Methanol, DMSO | [5][] |

| Stability | Air and light sensitive | [5][7] |

| Storage Conditions | 2-8 °C under an inert atmosphere | [] |

| Isotopic Purity | Typically ≥98 atom % D | [8] |

Structural and Chemical Identity

The IUPAC name for 4-Toluidine-d7 is 2,3,5,6-tetradeuterio-4-(trideuteriomethyl)aniline.[3][] This nomenclature precisely describes the location of the seven deuterium atoms: four on the aromatic ring and three on the methyl group. This specific labeling pattern is crucial for its application, as it ensures a significant mass shift from the unlabeled analyte.

The presence of the primary amine group on the aromatic ring makes 4-Toluidine-d7, like its non-deuterated analog, a weak base. It will react with acids to form ammonium salts, a property that can be exploited to enhance its solubility in aqueous media.[9]

Section 2: Synthesis and Analytical Characterization

The value of a stable isotope-labeled standard is directly tied to its chemical and isotopic purity. Therefore, a robust synthesis and a rigorous analytical validation workflow are paramount.

Synthesis Pathway Overview

The synthesis of 4-Toluidine-d7 typically involves the reduction of a deuterated p-nitrotoluene precursor. The choice of deuterated starting material and the reduction method are critical for achieving high isotopic incorporation and chemical yield. A common industrial method for producing the unlabeled compound is the catalytic hydrogenation of p-nitrotoluene, often using a palladium-on-carbon (Pd/C) catalyst.[10][11]

The following diagram illustrates a generalized workflow for the synthesis and purification of 4-Toluidine-d7.

Caption: Generalized workflow for the synthesis of 4-Toluidine-d7.

Exemplary Synthesis Protocol

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.

-

Reactor Setup: A 500 mL hydrogenation reactor is charged with p-Nitrotoluene-d7 (10 g) and a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition: A 5% Palladium on Carbon (Pd/C) catalyst (0.5 g) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The reactor is sealed and purged multiple times with nitrogen gas before introducing hydrogen gas (or a deuterium source like D₂ for back-exchange prevention). The reaction is typically run at a pressure of 0.5-0.6 MPa and a temperature of 80-85 °C.[10]

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Catalyst Removal: Upon completion, the reaction mixture is cooled, and the catalyst is removed by hot filtration through a bed of celite. Causality: Filtration while hot is crucial because the product, p-toluidine, is a solid at room temperature and could crystallize, trapping the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Analytical Workflow for Quality Control

Confirming the identity, chemical purity, and isotopic enrichment of the final product is a non-negotiable step. This self-validating system ensures the trustworthiness of any quantitative data generated using this standard.

Caption: Analytical workflow for the quality control of 4-Toluidine-d7.

-

Mass Spectrometry (MS): This is the definitive technique for confirming isotopic incorporation.

-

Methodology: A high-resolution mass spectrometer is used to measure the exact mass of the molecular ion.

-

Expected Result: The measured mass should correspond to the calculated exact mass of C₇H₂D₇N (114.1174 Da).[3] The isotopic distribution pattern will show a dominant peak for the d7 species, allowing for the calculation of isotopic purity.[12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the molecular structure and assess chemical purity.

-

Methodology: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon NMR) spectra are acquired.

-

Expected Result: In the ¹H NMR spectrum of a highly enriched 4-Toluidine-d7 sample, the signals corresponding to the aromatic and methyl protons should be significantly diminished or absent compared to the spectrum of the unlabeled standard.[13] The presence of any significant residual proton signals would indicate incomplete deuteration or chemical impurities.

-

Section 3: Applications in Research and Drug Development

The primary application of 4-Toluidine-d7 is as an internal standard for quantitative analysis by LC-MS or GC-MS.[]

Role as an Internal Standard

In a typical quantitative workflow, a known amount of 4-Toluidine-d7 is spiked into every sample (e.g., plasma, urine) and calibration standard before sample preparation. The analyte (unlabeled 4-Toluidine) and the internal standard (4-Toluidine-d7) are extracted and analyzed together.

Caption: Use of 4-Toluidine-d7 as an internal standard in LC-MS.

Expertise Insight: The co-elution of the analyte and the deuterated standard is the cornerstone of this method. Because their chemical properties are virtually identical, any loss during sample preparation or fluctuation in ionization efficiency in the mass spectrometer will affect both compounds equally. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification.

This application is vital in:

-

Pharmacokinetic (PK) Studies: Tracking the concentration of a 4-toluidine-containing drug or its metabolite over time.

-

Toxicology: Monitoring exposure to 4-toluidine, which is a metabolite of some industrial chemicals and the local anesthetic prilocaine.[9]

-

Environmental Monitoring: Quantifying 4-toluidine levels in environmental samples.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the d7-labeled compound may be less common, the safety precautions should be assumed to be identical to those for unlabeled p-Toluidine.

Unlabeled p-Toluidine is classified as:

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

Causes serious eye irritation.

-

May cause an allergic skin reaction.

-

Suspected of causing cancer.

-

Very toxic to aquatic life with long-lasting effects.

Handling Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][14]

-

Cross-Contamination: As this is often used as a high-purity standard, extreme care must be taken to avoid cross-contamination with the unlabeled analyte. Use dedicated spatulas and glassware.

-

First Aid: In case of exposure, follow standard first aid procedures. If inhaled, move to fresh air. If on skin or in eyes, rinse thoroughly with water. If swallowed, rinse mouth and seek immediate medical attention.[14]

Storage and Stability

4-Toluidine-d7 is sensitive to air and light.[5]

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8 °C.[]

-

Inert Atmosphere: For long-term storage, the container should be flushed with an inert gas like argon or nitrogen to prevent oxidation, which can cause the material to darken from its typical white or pale brown color.[5]

Conclusion

4-Toluidine-d7 is more than just a deuterated molecule; it is a high-precision tool that enables researchers to achieve accuracy and reliability in quantitative analysis. Its properties, being nearly identical to its unlabeled analog, make it the gold standard for use as an internal standard in chromatographic and mass spectrometric assays. Understanding its physicochemical properties, synthesis, and proper handling is essential for leveraging its full potential in drug development, toxicology, and environmental science, ensuring the integrity and trustworthiness of experimental results.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71752620, 4-Toluidine-d7 (Major). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Toluidine-d7 (Major) | CAS No : 68693-08-3. Retrieved from [Link]

-

Isotope Science. (n.d.). CAS 68693-08-3 4-Toluidine-d7. Retrieved from [Link]

-

Wikipedia. (n.d.). Toluidine. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-tolunitrile. Retrieved from [Link]

-

NIST. (n.d.). p-Toluidine, 3,5-dinitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2022). Safety Data Sheet: p-toluidine. Retrieved from [Link]

-

Deepak Nitrite. (2023). Safety Data Sheet: p-Toluidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7242, o-Toluidine. Retrieved from [Link]

-

Martin, I. C., et al. (1998). The application of toluidine blue as a diagnostic adjunct in the detection of epithelial dysplasia. Oral Surgery, Oral Medicine, Oral Pathology, Oral Radiology, and Endodontology, 85(4), 444-446. Retrieved from [Link]

-

Suvarna, S. K., & Layton, C. (2018). Toluidine blue: A review of its chemistry and clinical utility. Journal of Oral and Maxillofacial Pathology, 22(2), 210-215. Retrieved from [Link]

-

Mello, M. L. S., & Vidal, B. C. (2019). Toluidine blue staining for cell and tissue biology applications. Acta Histochemica, 121(1), 10-20. Retrieved from [Link]

- Google Patents. (2011). CN102180801A - Production method of p-toluidine.

-

Lee, H. S., Sun, Y., & Yhu, A. (n.d.). Continuous Flow Reactor for p-toluidine Formation. University of Rochester Senior Design Day. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-Toluidine-d7 (Major) | C7H9N | CID 71752620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Toluidine-d7 | 68693-08-3 [m.chemicalbook.com]

- 5. 4-Toluidine-d7 CAS#: 68693-08-3 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. Toluidine - Wikipedia [en.wikipedia.org]

- 10. CN102180801A - Production method of p-toluidine - Google Patents [patents.google.com]

- 11. Continuous Flow Reactor for p-toluidine Formation - Senior Design Day [hajim.rochester.edu]

- 12. benchchem.com [benchchem.com]

- 13. p-Toluidine(106-49-0) 1H NMR [m.chemicalbook.com]

- 14. chemos.de [chemos.de]

Synthesis and Isotopic Labeling of 4-Toluidine-d7: A Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis and isotopic labeling of 4-Toluidine-d7, a crucial deuterated internal standard for mass spectrometry-based bioanalytical studies. As the pharmaceutical and life sciences industries increasingly rely on precise quantification of metabolites and drug candidates, the availability of high-purity, stable isotope-labeled compounds is paramount. This document offers a comprehensive overview of a robust synthetic strategy, detailing the underlying chemical principles, step-by-step experimental protocols, and rigorous analytical characterization required to produce 4-Toluidine-d7 with a high degree of isotopic enrichment.

Introduction: The Significance of Deuterated Standards

Deuterium-labeled compounds are indispensable tools in modern drug discovery and development.[1] The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a mass shift that is readily detectable by mass spectrometry without significantly altering the compound's chemical properties. This key feature allows deuterated analogues to serve as ideal internal standards in quantitative analyses, correcting for variations in sample preparation and instrument response. Furthermore, the kinetic isotope effect, where the C-D bond is stronger and reacts slower than a C-H bond, can be exploited to probe reaction mechanisms and enhance the metabolic stability of drug candidates.[2] 4-Toluidine, a metabolite of various industrial chemicals and a potential biomarker, necessitates a reliable deuterated standard for accurate toxicological and pharmacokinetic studies.

Synthetic Strategy: A Three-Stage Approach

The synthesis of 4-Toluidine-d7 is strategically approached in three distinct stages, commencing with the perdeuteration of the readily available starting material, toluene. This is followed by a regioselective nitration to introduce a nitro group at the para position, and culminates in the reduction of the nitro functionality to the desired amine.

Caption: Overall synthetic workflow for 4-Toluidine-d7.

Stage 1: Perdeuteration of Toluene to Toluene-d8

The foundational step in this synthesis is the exhaustive replacement of all eight hydrogen atoms of toluene with deuterium to yield toluene-d8. While several methods exist, a robust and efficient approach involves a metal-catalyzed hydrogen-deuterium (H/D) exchange reaction.

Causality of Experimental Choices

The selection of a suitable catalyst is critical for achieving high levels of deuteration. Iridium-based pincer complexes have demonstrated remarkable activity in mediating H/D exchange under relatively mild conditions.[3][4] These catalysts operate through a mechanism involving reversible C-H bond activation, allowing for the exchange of hydrogen atoms with deuterium from a deuterium source. Deuterated benzene (C6D6) or heavy water (D2O) are commonly employed as the deuterium reservoir.[3][5] The use of a homogeneous catalyst ensures good accessibility to all C-H bonds, including the typically less reactive aromatic protons and the more labile benzylic protons of the methyl group.

Experimental Protocol: Iridium-Catalyzed H/D Exchange

Materials:

-

Toluene

-

Deuterium oxide (D2O, 99.9 atom % D)

-

[Ir(cod)(NHC)]BF4 (or a similar active iridium catalyst)

-

Dry, degassed solvent (e.g., decane)

-

High-pressure reaction vessel

Procedure:

-

To a high-pressure reaction vessel under an inert atmosphere (e.g., argon), add the iridium catalyst (0.5-2 mol%).

-

Add dry, degassed decane to dissolve the catalyst.

-

Introduce toluene to the reaction mixture.

-

Add a significant excess of deuterium oxide (e.g., 20-50 equivalents).

-

Seal the vessel and heat to the desired temperature (typically 120-160 °C) with vigorous stirring.

-

Maintain the reaction for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of proton signals.

-

After the reaction is complete, cool the vessel to room temperature and carefully release any pressure.

-

Extract the organic layer with a non-polar solvent (e.g., cyclohexane).

-

Wash the organic layer with water to remove any remaining D2O.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to yield toluene-d8.

Table 1: Quantitative Data for Toluene Perdeuteration

| Parameter | Value |

| Starting Material | Toluene |

| Deuterium Source | D2O (50 eq.) |

| Catalyst | [Ir(cod)(NHC)]BF4 (1 mol%) |

| Temperature | 150 °C |

| Reaction Time | 48 h |

| Isotopic Purity | > 98 atom % D |

| Yield | > 90% |

Stage 2: Regioselective Nitration of Toluene-d8

With toluene-d8 in hand, the next step is the introduction of a nitro group at the para position of the aromatic ring. This is a classic electrophilic aromatic substitution reaction.

Mechanistic Insights and Regioselectivity

The nitration of toluene is directed by the electron-donating methyl group, which activates the ortho and para positions towards electrophilic attack. The nitronium ion (NO₂⁺), typically generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile.[6] To maximize the yield of the desired 4-nitro-toluene-d7 isomer, reaction conditions must be carefully controlled. The use of zeolite catalysts can significantly enhance para-selectivity due to shape-selective constraints imposed by the zeolite pores, favoring the formation of the less sterically hindered para product.[7][8]

The kinetic isotope effect for the nitration of deuterated benzene has been shown to be negligible, indicating that the C-H (or C-D) bond cleavage is not the rate-determining step of the reaction.[9][10] Therefore, standard nitration procedures can be effectively applied to toluene-d8 without significant alterations in reaction rates.

Caption: Simplified mechanism of the nitration of Toluene-d8.

Experimental Protocol: Zeolite-Catalyzed Nitration

Materials:

-

Toluene-d8

-

Fuming nitric acid

-

Acetic anhydride

-

Zeolite H-β

-

Dry dichloromethane (DCM)

Procedure:

-

Activate the zeolite H-β by heating at 500 °C under vacuum for 4 hours. Allow to cool to room temperature under an inert atmosphere.

-

In a round-bottom flask, suspend the activated zeolite H-β in dry DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the stirred suspension.

-

After the addition is complete, add toluene-d8 dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by GC-MS to ensure complete consumption of the starting material and to assess the isomer ratio.

-

Upon completion, filter off the zeolite catalyst and wash it with DCM.

-

Wash the combined organic filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product, a mixture of ortho- and para-nitrotoluene-d7, can be purified by column chromatography on silica gel or by fractional crystallization to isolate the desired para-isomer.

Table 2: Quantitative Data for Nitration of Toluene-d8

| Parameter | Value |

| Starting Material | Toluene-d8 |

| Nitrating Agent | HNO₃ / Acetic Anhydride |

| Catalyst | Zeolite H-β |

| Temperature | 0 °C to RT |

| Reaction Time | 4-5 h |

| para:ortho ratio | > 4:1 |

| Isolated Yield (para) | 70-80% |

Stage 3: Reduction of 4-Nitro-toluene-d7 to 4-Toluidine-d7

The final step in the synthesis is the reduction of the nitro group of 4-nitro-toluene-d7 to an amine. A variety of reducing agents can accomplish this transformation; however, catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Rationale for Reduction Method

Catalytic transfer hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium formate is a mild and efficient method for the reduction of nitroarenes.[11] This method avoids the use of high-pressure hydrogen gas and often proceeds at room temperature, minimizing the risk of side reactions. Alternatively, the classic Bechamp reduction using iron powder in an acidic medium is a cost-effective and scalable method.[12][13] For the purposes of this guide, we will detail the catalytic transfer hydrogenation protocol.

Experimental Protocol: Catalytic Transfer Hydrogenation

Materials:

-

4-Nitro-toluene-d7

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve 4-nitro-toluene-d7 in methanol.

-

Carefully add 10% Pd/C to the solution.

-

To this stirred suspension, add ammonium formate in portions. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

-

Combine the filtrates and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining ammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-Toluidine-d7 as a solid. The product can be further purified by recrystallization if necessary.

Table 3: Quantitative Data for Reduction of 4-Nitro-toluene-d7

| Parameter | Value |

| Starting Material | 4-Nitro-toluene-d7 |

| Reducing System | Pd/C, Ammonium Formate |

| Solvent | Methanol |

| Temperature | Room Temperature |

| Reaction Time | 1-2 h |

| Isotopic Purity | Maintained from starting material |

| Isolated Yield | > 95% |

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final product. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the primary tool for assessing the degree of deuteration. For a highly enriched 4-Toluidine-d7 sample, the signals corresponding to the aromatic and methyl protons should be absent or significantly diminished. The integration of any residual proton signals against a known internal standard allows for the quantification of the isotopic purity.

-

²H NMR: Deuterium NMR provides direct evidence of the deuterium incorporation at the expected positions.

-

¹³C NMR: The carbon-13 NMR spectrum confirms the carbon skeleton of the molecule and can show the characteristic splitting patterns due to C-D coupling.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the molecular weight of the deuterated compound and to determine the distribution of deuterated isotopologues. By comparing the mass spectrum of the deuterated product with that of the unlabeled standard, the number and percentage of deuterium atoms incorporated can be accurately determined.[14]

Caption: Analytical workflow for the characterization of 4-Toluidine-d7.

Conclusion

The synthesis of 4-Toluidine-d7 presented in this guide provides a reliable and well-characterized pathway for obtaining this valuable isotopic standard. By carefully controlling the reaction conditions at each stage—perdeuteration, regioselective nitration, and reduction—researchers can achieve high yields and excellent isotopic enrichment. The analytical methodologies outlined are crucial for ensuring the quality and integrity of the final product, thereby enabling accurate and reproducible results in downstream applications within drug development and clinical research.

References

- He, G., & Zhao, Y. (2021). A kind of synthetic method of toluene-d8. CN111440041B.

- Jiang, W., Shao, F., Cheng, J., & Wang, J. (2023). Aromatic H/D Exchange Reaction Catalyzed by Groups 5 and 6 Metal Chlorides. Chemistry – An Asian Journal, e202300843.

-

University of California, Davis. (n.d.). Isotope Effects - Mechanisms of Organic Reactions - Pharmacy 180. Retrieved from [Link]

-

Wikipedia. (2024). Kinetic isotope effect. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Jiang, W., Shao, F., Cheng, J., & Wang, J. (2023). Recycle experiment for hydrogen isotope exchange reaction of toluene over Pt/C (a), Pt/Ca12Al14Ox‐600 (b) and reactivated Pt/Ca12Al14Ox‐600 (c).

- Cravotto, G., & Cintas, P. (2018).

- Smith, J. D., Durrant, G., Ess, D. H., Gelfand, B. S., & Piers, W. E. (2020). H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. Chemical Science, 11(26), 6744–6754.

- Ling, K. H., & Hanzlik, R. P. (1989). Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis.

- Smith, K., Ewart, G. M., Brown, A., & El-Hiti, G. A. (2002). Highly regioselective dinitration of toluene over reusable zeolite Hβ.

- Le, T. N. (2004). A study of the regioselectivity in the zeolite-assisted nitration of toluene. UNCW Institutional Repository.

-

Wikipedia. (2024). Hydrogen–deuterium exchange. Retrieved from [Link]

- Sreekumar, R., & Padmanabhan, M. (2000). Regioselective nitration of aromatic substrates in zeolite cages. Journal of Chemical Sciences, 112(2), 113-118.

- Leutwein, C., & Heider, J. (2002). Deuterium Isotope Effects in the Unusual Addition of Toluene to Fumarate Catalyzed by Benzylsuccinate Synthase. Journal of Bacteriology, 184(15), 4288–4292.

-

Organic Chemistry Portal. (n.d.). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]

- Smith, J. D., Durrant, G., Ess, D. H., Gelfand, B. S., & Piers, W. E. (2020). H/D exchange under mild conditions in arenes and unactivated alkanes with C 6 D 6 and D 2 O using rigid, electron-rich iridium PCP pincer complexes. Chemical Science, 11(26), 6744–6754.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR)

- He, T., Klare, H. F. T., & Oestreich, M. (2022). New deuteration protocol for preparing NMR solvents.

- Smith, K., Ewart, G. M., Brown, A., & El-Hiti, G. A. (2002). Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite.

-

ResearchGate. (n.d.). Control reactions for 4-nitrotoluene transfer hydrogenation. Retrieved from [Link]

- Kurunina, G. M., Ivankina, O. M., & Butov, G. M. (2018). Hydrogenation of Para-Nitrotoluene on Catalytic Systems Containing Oxides of Rare Earth Elements. Defect and Diffusion Forum, 382, 123-128.

- Fu, Y., Xin, W., & Sun, X. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 3(11), 2887-2895.

-

University of California, Los Angeles. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

- Nikolaev, E. N., Kostyukevich, Y. I., & Vladimirov, G. N. (2018). Hydrogen/deuterium exchange in mass spectrometry. Mass Spectrometry Reviews, 37(3), 349–373.

- Lee, H.-S., Sun, Y., & Yhu, A. (2022). Continuous Flow Reactor for p-toluidine Formation. University of Rochester Senior Design Day.

-

ResearchGate. (n.d.). Reduction of 4-nitrophenol catalyzed by nitroreductase. Retrieved from [Link]

-

Reddit. (2020). Calculate deuterium incorporation from EI-MS. Retrieved from [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

- ChemRxiv. (2021). Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products.

- Singh, G., Kumar, P., & Singh, S. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(4), 389-397.

- Engen, J. R., & Smith, D. L. (2000). Quantitating the statistical distribution of deuterium incorporation to extend the utility of H/D exchange MS data. Journal of the American Society for Mass Spectrometry, 11(12), 1133–1140.

-

ResearchGate. (n.d.). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. Retrieved from [Link]

- Al-Radadi, N. S. (2022). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. RSC Advances, 12(10), 5786–5804.

- Kim, Y., & Lee, J. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2419.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Popat, V., & Padhiyar, N. (2013). Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine.

-

Chromachemie Laboratory Private Limited. (n.d.). NMR Analysis. Retrieved from [Link]

- Popat, V., & Padhiyar, N. (2013). Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine.

-

Chemsrc. (n.d.). 4-Nitrotoluene-d7. Retrieved from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. H/D exchange under mild conditions in arenes and unactivated alkanes with C 6 D 6 and D 2 O using rigid, electron-rich iridium PCP pincer complexes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02694H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. cerritos.edu [cerritos.edu]

- 7. repository.uncw.edu [repository.uncw.edu]

- 8. ias.ac.in [ias.ac.in]

- 9. pharmacy180.com [pharmacy180.com]

- 10. echemi.com [echemi.com]

- 11. mdpi.com [mdpi.com]

- 12. Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine [ijcea.org]

- 13. researchgate.net [researchgate.net]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Gold Standard in Bioanalysis: A Technical Guide to 4-Toluidine-d7 as a Stable Isotope-Labeled Internal Standard

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

In the landscape of quantitative analysis, particularly within the realms of toxicology, pharmacokinetics, and environmental monitoring, the pursuit of accuracy and precision is paramount. The challenges posed by complex biological matrices necessitate a robust analytical methodology that can mitigate variability at every stage of the workflow. This guide provides an in-depth exploration of 4-Toluidine-d7, a stable isotope-labeled internal standard (SIL-IS), and its critical role in achieving reliable and defensible analytical data, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Principle of Isotopic Dilution and the Ideal Internal Standard

Quantitative mass spectrometry relies on the precise measurement of an analyte's response relative to that of a known quantity of an internal standard (IS). The ideal IS should behave identically to the analyte during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer. This is where stable isotope-labeled internal standards excel.

By incorporating heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), a SIL-IS is created that is chemically homologous to the analyte.[1] This near-perfect chemical and physical mimicry ensures that any sample loss during extraction, or variations in ionization efficiency due to matrix effects, are equally experienced by both the analyte and the SIL-IS.[2] The ratio of their signals, therefore, remains constant, leading to highly accurate and precise quantification.[3]

4-Toluidine-d7 serves as an exemplary SIL-IS for the quantification of 4-toluidine and other structurally related aromatic amines. Its utility stems from its fundamental properties, which align perfectly with the requirements of an ideal internal standard.

Physicochemical Properties of 4-Toluidine and its Deuterated Analog

4-Toluidine (p-toluidine) is an aromatic amine used in the synthesis of dyes and other chemicals.[4] Its presence in biological and environmental samples is often a subject of toxicological and exposure studies. The key to the successful use of 4-Toluidine-d7 as an internal standard lies in the subtle yet significant difference in mass, while maintaining near-identical physicochemical properties.

| Property | 4-Toluidine (Analyte) | 4-Toluidine-d7 (Internal Standard) |

| Synonyms | p-Toluidine, 4-Methylaniline, 4-Aminotoluene | 4-Methylaniline-d7, 4-Aminotoluene-d7 |

| CAS Number | 106-49-0 | 68693-08-3 |

| Molecular Formula | C₇H₉N | C₇H₂D₇N |

| Molecular Weight | 107.15 g/mol | 114.20 g/mol |

| Appearance | White lustrous plates or leaflets | Pale brown or light grey solid |

| Solubility | Slightly soluble in water; soluble in alcohol and ether | Slightly soluble in chloroform, DMSO, methanol |

| IUPAC Name | 4-methylaniline | 2,3,5,6-tetradeuterio-4-(trideuteriomethyl)aniline |

Data compiled from various sources.[5][6][7][]

The seven deuterium atoms in 4-Toluidine-d7 provide a significant mass shift of 7 Da, which is easily resolved by modern mass spectrometers and prevents isotopic crosstalk. The deuteration on the aromatic ring and the methyl group ensures the stability of the label, with a low probability of back-exchange with protons from the solvent or matrix.[9]

Synthesis and Isotopic Purity of 4-Toluidine-d7

The synthesis of 4-Toluidine-d7 is designed to place the deuterium labels on stable positions of the molecule. A plausible synthetic route involves the deuteration of a suitable precursor, such as 4-nitrotoluene, using a deuterium source like D₂ gas with a catalyst, followed by the reduction of the nitro group to an amine. The IUPAC name, 2,3,5,6-tetradeuterio-4-(trideuteriomethyl)aniline, indicates that the deuterium atoms are strategically placed on the aromatic ring and the methyl group, which are not readily exchangeable.[7]

High isotopic purity is a critical attribute of a SIL-IS. Commercially available 4-Toluidine-d7 typically boasts an isotopic purity of over 98%. It is crucial to assess the certificate of analysis for any given batch to determine the percentage of the unlabeled analyte (d0). The presence of a significant d0 component can artificially inflate the measured concentration of the analyte, especially at the lower limit of quantification (LLOQ). Regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation, recommend checking for the presence of unlabeled analyte in the SIL-IS and evaluating its potential impact during method validation.[10]

Experimental Workflow: Quantitative Analysis of 4-Toluidine using 4-Toluidine-d7

The following section outlines a typical experimental protocol for the quantification of 4-toluidine in a biological matrix, such as human plasma, using 4-Toluidine-d7 as the internal standard. This protocol is based on established methodologies for aromatic amines and can be adapted for other matrices.[4]

Materials and Reagents

-

4-Toluidine (analyte)

-

4-Toluidine-d7 (internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-toluidine and 4-Toluidine-d7 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the 4-toluidine stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the 4-Toluidine-d7 stock solution in acetonitrile.[4]

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting small molecules like 4-toluidine from plasma.

-

Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 50 ng/mL 4-Toluidine-d7) to each tube (except for blank matrix samples) and vortex briefly.[4]

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[4]

Caption: Workflow for sample preparation using protein precipitation.

LC-MS/MS Analysis

The separation and detection of 4-toluidine and its deuterated internal standard are achieved using a liquid chromatograph coupled to a tandem mass spectrometer.

| Parameter | Recommended Condition |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 10% B, ramp to 90% B, hold, and re-equilibrate |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-Toluidine | 108.1 | 91.1 |

| 4-Toluidine-d7 | 115.1 | 98.1 |

Note: The precursor ion for 4-toluidine corresponds to its protonated molecule [M+H]⁺. The product ion is a characteristic fragment. The transitions for 4-Toluidine-d7 are shifted by 7 Da.

Caption: Schematic of the LC-MS/MS analytical workflow.

Method Validation According to Regulatory Standards

A bioanalytical method utilizing 4-Toluidine-d7 as an internal standard must undergo rigorous validation to ensure its reliability, especially in regulated environments.[11] The FDA and the International Council for Harmonisation (ICH) provide comprehensive guidelines for this process.[10][12][13] Key validation parameters include:

-

Selectivity: The ability to differentiate and quantify the analyte from other components in the matrix. This is assessed by analyzing at least six different blank matrix sources to check for interferences at the retention times of the analyte and the IS.[10]

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.

-

Calibration Curve: The relationship between the analyte concentration and the response ratio (analyte/IS). A linear regression is typically used.

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS. The use of a SIL-IS like 4-Toluidine-d7 is expected to compensate for matrix effects.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, and long-term storage).

Conclusion: The Indispensable Role of 4-Toluidine-d7

In the demanding field of quantitative bioanalysis, the use of a stable isotope-labeled internal standard is not merely a best practice but a foundational element for generating high-quality, reliable data. 4-Toluidine-d7, with its stable isotopic labeling and chemical similarity to the parent compound, provides the necessary robustness to analytical methods for the quantification of 4-toluidine. Its ability to co-elute with the analyte and experience identical effects of the matrix and sample processing ensures that variability is minimized and accuracy is maximized. For researchers and scientists in drug development and related fields, the proper implementation and validation of methods using 4-Toluidine-d7 are critical steps toward achieving data integrity and regulatory compliance.

References

-

U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]

-

ResearchGate. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. Retrieved from [Link]

-

SpringerLink. (2022). Analysis of six aromatic amines in the mainstream smoke of tobacco products. SpringerLink. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 68693-08-3 | Product Name : 4-Toluidine-d7 (Major). Pharmaffiliates. Retrieved from [Link]

-

PubChem. (n.d.). 4-Toluidine-d7 (Major). PubChem. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

-

Phenomenex. (n.d.). APPLICATIONS. Phenomenex. Retrieved from [Link]

-

ScienceDirect. (2012). Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization tandem mass spectrometry. ScienceDirect. Retrieved from [Link]

-

YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

-

International Journal of Research in Pharmaceutical and Nano Sciences. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. IJRPNS. Retrieved from [Link]

Sources

- 1. 4-Toluidine-d7 CAS#: 68693-08-3 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. texilajournal.com [texilajournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-Toluidine-d7 (Major) | C7H9N | CID 71752620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. fda.gov [fda.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. s27415.pcdn.co [s27415.pcdn.co]

- 13. fda.gov [fda.gov]

Harnessing Isotopic Precision: A Guide to 4-Toluidine-d7 for Advanced Proteomics and Metabolic Research

An In-Depth Technical Guide

Abstract

In the landscape of quantitative bioanalysis, the demand for precision, accuracy, and reproducibility is paramount. Stable isotope-labeled (SIL) internal standards are the cornerstone of high-quality mass spectrometry-based quantification, providing a robust mechanism to correct for analytical variability. This technical guide provides an in-depth exploration of 4-Toluidine-d7, a deuterated analog of 4-toluidine, and its critical role in modern proteomics and metabolic research. We will delve into the fundamental principles of stable isotope dilution, the specific advantages of 4-Toluidine-d7, and detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to implement best practices in targeted quantification for toxicology, pharmacokinetics, and specialized biomarker discovery.

The Foundational Principle: Stable Isotope Dilution (SID) in Mass Spectrometry

Mass spectrometry (MS) has become an indispensable tool for quantifying molecules in complex biological samples.[1] However, the analytical process, from sample preparation to final detection, is susceptible to variations that can compromise data integrity. The Stable Isotope Dilution (SID) technique is the gold standard for mitigating these issues.

The core principle of SID involves adding a known quantity of a stable isotope-labeled version of the analyte of interest to a sample at the earliest stage of preparation.[2] This SIL compound, often called an internal standard (IS), is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (²H), ¹³C, or ¹⁵N.[3][4]

The power of this approach lies in the fact that the SIL internal standard behaves virtually identically to the native analyte throughout the entire analytical workflow—including extraction, derivatization, chromatography, and ionization.[5][6] Any sample loss during preparation or fluctuation in instrument signal (such as ion suppression) will affect both the analyte and the internal standard to the same degree.[7] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration. This ratiometric measurement provides a level of accuracy and precision that is unattainable with other calibration methods.[8]

Deuterated standards, like 4-Toluidine-d7, are particularly favored due to the abundance of hydrogen atoms in organic molecules and the relative cost-effectiveness of their synthesis.[6][9]

Caption: The fundamental workflow of Stable Isotope Dilution (SID) analysis.

4-Toluidine-d7: Physicochemical Profile and Analytical Advantages

4-Toluidine-d7 is the deuterated isotopologue of 4-toluidine (also known as p-toluidine or 4-methylaniline), a compound relevant in industrial toxicology and as a metabolite of certain dyes, pharmaceuticals, and other chemicals.[10][11] The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium atoms, providing a significant mass shift that is ideal for mass spectrometry.[12]

| Property | Value | Source(s) |

| Chemical Name | 2,3,5,6-tetradeuterio-4-(trideuteriomethyl)aniline | [12] |

| CAS Number | 68693-08-3 | [12][] |

| Molecular Formula | C₇H₂D₇N | [12] |

| Exact Mass | 114.1174 Da | [12] |

| Mass of Unlabeled Form | 107.0735 Da | [10] |

| Mass Shift (Δm/z) | +7 Da | Calculated |

| Isotopic Purity | ≥98 atom % D recommended | [5][14] |

| Chemical Purity | >99% recommended | [5] |

Key Advantages of 4-Toluidine-d7:

-

Significant Mass Shift: A mass increase of +7 Da provides a clear separation from the natural isotope distribution of the unlabeled analyte, preventing signal overlap and ensuring accurate quantification.[6]

-

Chemical Equivalence: As a deuterated analog, it shares the same chemical properties as 4-toluidine, ensuring it co-elutes during chromatography and experiences identical matrix effects and ionization efficiency in the MS source.[5][6]

-

High Isotopic Stability: The deuterium atoms are placed on the aromatic ring and the methyl group, which are non-exchangeable positions. This ensures the isotopic label is stable throughout sample storage and analysis, a critical requirement for a reliable internal standard.[15]

Core Application: Quantitative Bioanalysis in Metabolic Research

The primary application of 4-Toluidine-d7 is in the precise quantification of 4-toluidine in complex biological matrices like plasma, urine, and tissue homogenates. This is crucial for pharmacokinetic (PK) studies, toxicological risk assessment, and drug metabolism research.[16][17] For instance, understanding the metabolic fate of a drug or environmental compound that is converted to 4-toluidine requires highly accurate measurement of its concentration over time.[18]

Experimental Protocol: Quantification of 4-Toluidine in Human Plasma

This protocol describes a robust method for quantifying 4-toluidine in human plasma using protein precipitation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

4-Toluidine (analyte standard)

-

4-Toluidine-d7 (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

LC-MS grade formic acid

-

Human plasma (blank)

2. Preparation of Standards and Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-toluidine and 4-Toluidine-d7 in methanol.

-

Calibration Standards: Serially dilute the 4-toluidine stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 4-Toluidine-d7 stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.

3. Sample Preparation (Protein Precipitation):

-

Step 1: Aliquot 50 µL of each plasma sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Step 2: Add 150 µL of the cold IS Working Solution (100 ng/mL 4-Toluidine-d7 in acetonitrile) to each tube. The early addition of the IS is critical to ensure it accounts for variability in all subsequent steps.[15][19]

-

Step 3: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Step 4: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Step 5: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[19]

Caption: Workflow for plasma sample preparation using protein precipitation.

4. LC-MS/MS Parameters:

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A typical gradient would run from 5% B to 95% B over 5 minutes.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| 4-Toluidine | 108.1 | 91.1 | 50 |

| 4-Toluidine-d7 | 115.1 | 98.1 | 50 |

Causality Note: The MRM transitions are selected for specificity and sensitivity. The precursor ion is the protonated molecule [M+H]⁺, and the product ion is a stable fragment generated upon collision-induced dissociation, allowing for highly selective detection of the target analyte and IS.

Niche Applications in a Proteomics Context

While 4-Toluidine-d7 is not used for global protein quantification like SILAC or TMT, it serves a critical role in specialized applications that bridge metabolomics and proteomics.[20][21] The field of proteomics is not just about identifying and quantifying proteins, but also understanding their function, modifications, and interactions.[22][23][24]

Targeted Quantification of Protein Adducts: Certain reactive metabolites can covalently bind to proteins, forming adducts that can alter protein function and serve as biomarkers of exposure or disease. If a drug or xenobiotic is metabolized to a toluidine-containing reactive species, quantifying the level of protein adduction is crucial. A common method involves hydrolyzing the adducted protein to release the bound toluidine, which can then be quantified by LC-MS/MS. In this workflow, 4-Toluidine-d7 is the ideal internal standard to add before the hydrolysis step, ensuring accurate measurement of the released toluidine and, by extension, the level of protein modification.

Data Analysis and Interpretation

The final step is to process the acquired LC-MS/MS data to determine the concentration of 4-toluidine in the unknown samples.

1. Calibration Curve Construction:

-

A calibration curve is generated by plotting the peak area ratio (4-Toluidine Area / 4-Toluidine-d7 Area) against the known concentration of each calibration standard.

-

A linear regression with a weighting factor (typically 1/x or 1/x²) is applied to the data. The curve should have a correlation coefficient (r²) of >0.99 for acceptance.

2. Quantification of Unknowns:

-

The peak area ratio is calculated for each unknown sample.

-

The concentration of 4-toluidine in the unknown sample is then interpolated from the regression equation of the calibration curve.

Caption: The logic of calculating concentration using the analyte-to-IS ratio.

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1.0 | 1,520 | 150,500 | 0.0101 |

| 5.0 | 7,650 | 151,200 | 0.0506 |

| 20.0 | 30,100 | 149,800 | 0.2009 |

| 100.0 | 155,000 | 152,500 | 1.0164 |

| 500.0 | 760,500 | 150,900 | 5.0404 |

| 1000.0 | 1,510,000 | 151,100 | 9.9934 |

Table Caption: Example of a calibration curve dataset. Note the stability of the internal standard (IS) area across all concentrations, while the analyte area and the resulting ratio increase linearly.

Conclusion

4-Toluidine-d7 is a powerful and essential tool for researchers in metabolic research, toxicology, and drug development. Its role as a stable isotope-labeled internal standard enables highly accurate and precise quantification of 4-toluidine in complex biological matrices by correcting for nearly all sources of analytical variability. By adhering to the principles of stable isotope dilution and implementing robust, validated protocols as described in this guide, scientists can generate high-quality, reliable data, thereby advancing our understanding of metabolic pathways and enhancing the drug development process.

References

- Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (2007). Quantitative proteomics by stable isotope labeling and mass spectrometry. Methods in Molecular Biology.

- Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2013). Chemical isotope labeling for quantitative proteomics. Journal of the American Society for Mass Spectrometry.

- University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Okon, A. O., & Ogar, I. O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Advanced Academic Research.

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- Longdom Publishing. (n.d.). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry.

- Zhang, H., & Li, L. (2018). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Genomics, Proteomics & Bioinformatics.

- Julka, S., & Regnier, F. E. (2008). Stable isotopic labeling in proteomics. Proteomics.

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- Redman, E. A., Batz, N. G., Mellors, J. S., & Ramsey, J. M. (2016). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis.

- Gevaert, K., & Vandekerckhove, J. (2008). Stable isotopic labeling in proteomics. Proteomics.

- Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition.

- BOC Sciences. (n.d.). CAS 68693-08-3 4-Toluidine-[d7].

- National Center for Biotechnology Information. (n.d.). 4-Toluidine-d7 (Major). PubChem Compound Database.

- Patti, G. J. (2022). A multidimensional metabolomics workflow to image biodistribution and evaluate pharmacodynamics in adult zebrafish. Disease Models & Mechanisms.

- Agilent Technologies, Inc. (n.d.). An End-to-End Targeted Metabolomics Workflow.

- Benton, H. P., Ivanisevic, J., & Patti, G. J. (2015). An Untargeted Metabolomic Workflow to Improve Structural Characterization of Metabolites. Analytical Chemistry.

- Santa Cruz Biotechnology. (n.d.). 4-Toluidine-d7 (Major) (CAS 68693-08-3).

- The Human Metabolome Database. (2021). Showing metabocard for p-Toluidine (HMDB0256058).

- Pharmaffiliates. (n.d.). CAS No : 68693-08-3 | Product Name : 4-Toluidine-d7 (Major).

- Misra, B. B. (2020). Guide to Metabolomics Analysis: A Bioinformatics Workflow. Genes.

- Agilent Technologies, Inc. (n.d.). A Comprehensive Untargeted Metabolomics LC/Q-TOF Workflow with an Unknowns Identification Strategy to Identify Plasma Metabolite.

- BenchChem. (2025). High-Precision Quantification of m-Toluidine in Environmental Samples Using M-Toluidine-2,4,6-D3 as an Internal Standard.

- Thermo Fisher Scientific. (n.d.). Advanced Internal Standard Techniques for Quantitation. Technical Note 72957.

- BenchChem. (2025). Application Note: Quantitative Analysis of m-Toluidine using M-Toluidine-2,4,6-D3 by LC-MS/MS.

- Sohn, O. S., Fiala, E. S., & Weisburger, J. H. (1983). Metabolism of o-[methyl-14C]toluidine in the F344 rat. Xenobiotica.

- National Toxicology Program. (n.d.). Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine.

- Cheever, K. L., Richards, D. E., & Plotnick, H. B. (1980). Metabolism of ortho-, meta-, and para-toluidine in the adult male rat. Toxicology and Applied Pharmacology.

- Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2021). Research in the Field of Drug Design and Development. International Journal of Molecular Sciences.

- Tucholski, T., & Ge, Y. (2017). Top-down Proteomics: Technology Advancements and Applications to Heart Diseases. Expert Review of Proteomics.

- Cagney, G., & Emili, A. (2002). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of Proteome Research.

- Wani, Y., et al. (2023). o-Toluidine metabolism and effects in the urinary bladder of humanized-liver mice. Toxicology.

- CDN Isotopes. (n.d.). o-Toluidine-d7 (NH2).

- BenchChem. (2025). Application Notes and Protocols for the Use of trans-Cinnamic-d7 Acid as an Internal Standard.

- National Center for Biotechnology Information. (n.d.). p-Toluidine. PubChem Compound Database.

- Shetty, S., & Narayana, S. (2014). Toluidine blue: A review of its chemistry and clinical utility. Journal of Oral and Maxillofacial Pathology.

- ITRC. (n.d.). Sampling and Analysis - 1,4-Dioxane.

- BenchChem. (2025). A Comparative Guide to the Isotopic Purity and Stability of Protionamide-d7.

- Chen, B., et al. (2020). Mass spectrometry-intensive top-down proteomics: an update on technology advancements and biomedical applications. Analytical Methods.

- Loba Chemie. (n.d.). p-TOLUIDINE FOR SYNTHESIS. Safety Data Sheet.

- Tyanova, S., Albrethsen, J., & Cox, J. (2014). Advances in Proteomic Technologies and Its Contribution to the Field of Cancer. Journal of Proteomics & Bioinformatics.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. longdom.org [longdom.org]

- 4. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. scispace.com [scispace.com]

- 9. scispace.com [scispace.com]

- 10. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Toluidine blue: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Toluidine-d7 (Major) | C7H9N | CID 71752620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Metabolism of ortho-, meta-, and para-toluidine in the adult male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism of o-[methyl-14C]toluidine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. UWPR [proteomicsresource.washington.edu]

- 22. Top-down Proteomics: Technology Advancements and Applications to Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mass spectrometry-intensive top-down proteomics: an update on technology advancements and biomedical applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 24. Advances in Proteomic Technologies and Its Contribution to the Field of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Analytical Imperative for Isotopic Labeling

An In-depth Technical Guide to the Mass Spectrum of 4-Toluidine-d7

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and development, the precise quantification of molecules is paramount. 4-Toluidine (p-methylaniline), an important chemical intermediate and potential metabolite, serves as a key model compound.[1] To achieve the highest levels of accuracy and precision in quantitative assays, especially those employing mass spectrometry, stable isotope-labeled internal standards are indispensable. 4-Toluidine-d7, a deuterated isotopologue of 4-toluidine, is designed for this purpose.[2][3] Its seven deuterium atoms provide a distinct mass shift, allowing it to be differentiated from its unlabeled counterpart while maintaining nearly identical chemical and chromatographic properties.[4][5]

This guide provides a detailed exploration of the electron ionization (EI) mass spectrum of 4-Toluidine-d7. By understanding its fragmentation behavior in comparison to the unlabeled compound, researchers can develop robust quantitative methods and confidently interpret the resulting data.

Part 1: Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[6][7] This process involves bombarding the gas-phase molecule with high-energy electrons (typically 70 eV). This energy is sufficient to eject an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•+).[8]